molecular formula C17H18N2O4 B1607404 Dibenzyl 1-methylhydrazine-1,2-dicarboxylate CAS No. 6002-83-1

Dibenzyl 1-methylhydrazine-1,2-dicarboxylate

Cat. No. B1607404
CAS RN: 6002-83-1
M. Wt: 314.34 g/mol
InChI Key: XKOYHHVVJGYROX-UHFFFAOYSA-N
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Description

“Dibenzyl 1-methylhydrazine-1,2-dicarboxylate” is a chemical compound with the linear formula C17H18N2O4 . It has a molecular weight of 314.344 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Pharmacological Research and Drug Development

Compounds related to "Dibenzyl 1-methylhydrazine-1,2-dicarboxylate" are often studied for their pharmacological properties. For instance, procarbazine, a methylhydrazine derivative, has been utilized in chemotherapy regimens for treating cancers like Hodgkin's disease. Its mechanism, involving DNA methylation interference, highlights the potential for methylhydrazine derivatives in oncological drug development and treatment strategies (Lokich & Moloney, 1972).

Chemical Research and Synthesis

Derivatives similar to "Dibenzyl 1-methylhydrazine-1,2-dicarboxylate" may be of interest in chemical synthesis, serving as building blocks or intermediates in the synthesis of complex molecules. Their reactivity could be leveraged in developing new synthetic pathways or improving existing processes for manufacturing pharmaceuticals and other biologically active compounds.

Neurological and Psychiatric Disorders Treatment

Research has demonstrated that certain hydrazine derivatives can impact neurological pathways, suggesting potential applications in treating neurological and psychiatric disorders. For example, hydralazine has been studied for its effects on DNA methylation and gene reactivation in the context of cervical cancer, indicating the broader implications of hydrazine derivatives in epigenetic modulation and neurological disease treatment (Zambrano et al., 2005).

Environmental and Biomonitoring Studies

Compounds with structural similarities to "Dibenzyl 1-methylhydrazine-1,2-dicarboxylate" have been detected in environmental and biomonitoring studies, reflecting on their presence and persistence in ecosystems and biological systems. Such studies are crucial for understanding the environmental impact and potential health risks associated with exposure to these chemicals (Scherer et al., 2020).

properties

IUPAC Name

benzyl N-methyl-N-(phenylmethoxycarbonylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-19(17(21)23-13-15-10-6-3-7-11-15)18-16(20)22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOYHHVVJGYROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292299
Record name Dibenzyl 1-methylhydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6002-83-1
Record name 6002-83-1
Source DTP/NCI
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Record name 6002-83-1
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Record name Dibenzyl 1-methylhydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZYL 1-METHYL-1,2-HYDRAZINEDICARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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